methyl 2-(3-amino-4,5-dibromo-6-iminoxanthen-9-yl)benzoate;hydrobromide
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Overview
Description
Methyl 2-(3-amino-4,5-dibromo-6-iminoxanthen-9-yl)benzoate;hydrobromide is a complex organic compound known for its unique chemical structure and properties. It is a dibrominated derivative of rhodamine and is often used as a potent photosensitizer in photodynamic therapy. This compound has shown significant potential in eradicating multiple myeloma and breast cancer cell lines while sparing a substantial portion of normal pluripotential blood stem cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-amino-4,5-dibromo-6-iminoxanthen-9-yl)benzoate;hydrobromide typically involves multiple steps, including bromination, amination, and esterification reactions. The starting material is often a xanthene derivative, which undergoes bromination to introduce bromine atoms at specific positions. This is followed by amination to introduce the amino group and esterification to form the benzoate ester. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures with optimization for yield and purity. The process includes careful control of reaction conditions such as temperature, pH, and reaction time. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-4,5-dibromo-6-iminoxanthen-9-yl)benzoate;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its photophysical properties.
Reduction: Reduction reactions can be used to modify the bromine atoms or the imino group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield dehalogenated products. Substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Methyl 2-(3-amino-4,5-dibromo-6-iminoxanthen-9-yl)benzoate;hydrobromide has several scientific research applications:
Chemistry: Used as a photosensitizer in photodynamic therapy and as a fluorescent probe in various analytical techniques.
Biology: Employed in cell imaging and tracking due to its fluorescent properties.
Medicine: Investigated for its potential in treating cancers such as multiple myeloma and breast cancer.
Industry: Utilized in the development of photodynamic therapy agents and fluorescent dyes.
Mechanism of Action
The compound exerts its effects primarily through its role as a photosensitizer. Upon exposure to light, it generates reactive oxygen species that can induce cell death in targeted cancer cells. The molecular targets include cellular components such as DNA, proteins, and lipids, leading to oxidative damage and apoptosis. The pathways involved include the activation of caspases and the disruption of mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
Rhodamine 123: Another rhodamine derivative with similar fluorescent properties but different photophysical characteristics.
Fluorescein: A widely used fluorescent dye with different excitation and emission wavelengths.
Eosin Y: A brominated xanthene dye with applications in histology and cell staining.
Uniqueness
Methyl 2-(3-amino-4,5-dibromo-6-iminoxanthen-9-yl)benzoate;hydrobromide is unique due to its dibrominated structure, which enhances its photophysical properties and makes it a potent photosensitizer. Its ability to selectively target cancer cells while sparing normal cells sets it apart from other similar compounds .
Properties
CAS No. |
333957-97-4 |
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Molecular Formula |
C21H15Br3N2O3 |
Molecular Weight |
583.1 g/mol |
IUPAC Name |
methyl 2-(3-amino-4,5-dibromo-6-iminoxanthen-9-yl)benzoate;hydrobromide |
InChI |
InChI=1S/C21H14Br2N2O3.BrH/c1-27-21(26)11-5-3-2-4-10(11)16-12-6-8-14(24)17(22)19(12)28-20-13(16)7-9-15(25)18(20)23;/h2-9,24H,25H2,1H3;1H |
InChI Key |
KTCUAOHNCDXNFL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4Br)N)Br.Br |
Origin of Product |
United States |
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